N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and various substituents such as fluorophenyl, methoxyphenyl, and phenyl groups
Properties
Molecular Formula |
C26H22FN5O2 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H22FN5O2/c1-16-22(25(33)29-20-13-11-19(27)12-14-20)23(18-9-6-10-21(15-18)34-2)32-26(28-16)30-24(31-32)17-7-4-3-5-8-17/h3-15,23H,1-2H3,(H,29,33)(H,28,30,31) |
InChI Key |
UCTBRTWMXXOHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and is advantageous due to its simplicity and lack of need for a catalyst.
Chemical Reactions Analysis
N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a probe for studying biological processes due to its unique structure. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, in the industry, it can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as thiazolo[3,2-b][1,2,4]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine . These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
